molecular formula C6H10O B13534017 2-Methyl-2-(prop-1-en-2-yl)oxirane CAS No. 34485-82-0

2-Methyl-2-(prop-1-en-2-yl)oxirane

Cat. No.: B13534017
CAS No.: 34485-82-0
M. Wt: 98.14 g/mol
InChI Key: PFMOZGXOYLJJAO-UHFFFAOYSA-N
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Description

2-Methyl-2-(prop-1-en-2-yl)oxirane is an organic compound with the molecular formula C6H10O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(prop-1-en-2-yl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methyl-2-(prop-1-en-2-yl)propene with a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to maximize yield and efficiency. The use of environmentally friendly oxidants and solvents is also a focus in modern industrial methods to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(prop-1-en-2-yl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(prop-1-en-2-yl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(prop-1-en-2-yl)oxirane involves its reactivity due to the strained three-membered ring. The ring strain makes the oxirane ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions .

Comparison with Similar Compounds

2-Methyl-2-(prop-1-en-2-yl)oxirane can be compared with other similar oxirane compounds:

    Oxirane (Ethylene oxide): A simpler oxirane compound with significant industrial applications, particularly in the production of ethylene glycol.

    Propylene oxide: Another important oxirane used in the production of polyurethanes and other polymers.

    Butylene oxide: Used in the production of surfactants and other specialty chemicals.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other oxiranes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

34485-82-0

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-methyl-2-prop-1-en-2-yloxirane

InChI

InChI=1S/C6H10O/c1-5(2)6(3)4-7-6/h1,4H2,2-3H3

InChI Key

PFMOZGXOYLJJAO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(CO1)C

Origin of Product

United States

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